Cas no 2680733-68-8 (benzyl N-(6-chloro-4-hydroxypyridazin-3-yl)carbamate)

Benzyl N-(6-chloro-4-hydroxypyridazin-3-yl)carbamate is a specialized chemical compound featuring a pyridazine core functionalized with a chloro group at the 6-position and a hydroxyl group at the 4-position, further modified by a benzyl carbamate moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The chloro and hydroxyl groups enhance its versatility in nucleophilic substitution and condensation reactions, while the carbamate group provides stability and controlled reactivity. Its well-defined purity and consistent performance make it suitable for research and industrial applications requiring precise molecular modifications.
benzyl N-(6-chloro-4-hydroxypyridazin-3-yl)carbamate structure
2680733-68-8 structure
商品名:benzyl N-(6-chloro-4-hydroxypyridazin-3-yl)carbamate
CAS番号:2680733-68-8
MF:C12H10ClN3O3
メガワット:279.679101467133
CID:6093996
PubChem ID:165912691

benzyl N-(6-chloro-4-hydroxypyridazin-3-yl)carbamate 化学的及び物理的性質

名前と識別子

    • 2680733-68-8
    • EN300-28285825
    • benzyl N-(6-chloro-4-hydroxypyridazin-3-yl)carbamate
    • インチ: 1S/C12H10ClN3O3/c13-10-6-9(17)11(16-15-10)14-12(18)19-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,17)(H,14,16,18)
    • InChIKey: HKRUBURWAGKOGU-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC(C(=NN1)NC(=O)OCC1C=CC=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 279.0410689g/mol
  • どういたいしつりょう: 279.0410689g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 428
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 79.8Ų

benzyl N-(6-chloro-4-hydroxypyridazin-3-yl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28285825-1.0g
benzyl N-(6-chloro-4-hydroxypyridazin-3-yl)carbamate
2680733-68-8
1g
$1714.0 2023-05-25
Enamine
EN300-28285825-0.05g
benzyl N-(6-chloro-4-hydroxypyridazin-3-yl)carbamate
2680733-68-8
0.05g
$1440.0 2023-05-25
Enamine
EN300-28285825-5.0g
benzyl N-(6-chloro-4-hydroxypyridazin-3-yl)carbamate
2680733-68-8
5g
$4972.0 2023-05-25
Enamine
EN300-28285825-0.1g
benzyl N-(6-chloro-4-hydroxypyridazin-3-yl)carbamate
2680733-68-8
0.1g
$1508.0 2023-05-25
Enamine
EN300-28285825-0.5g
benzyl N-(6-chloro-4-hydroxypyridazin-3-yl)carbamate
2680733-68-8
0.5g
$1646.0 2023-05-25
Enamine
EN300-28285825-0.25g
benzyl N-(6-chloro-4-hydroxypyridazin-3-yl)carbamate
2680733-68-8
0.25g
$1577.0 2023-05-25
Enamine
EN300-28285825-2.5g
benzyl N-(6-chloro-4-hydroxypyridazin-3-yl)carbamate
2680733-68-8
2.5g
$3362.0 2023-05-25
Enamine
EN300-28285825-10.0g
benzyl N-(6-chloro-4-hydroxypyridazin-3-yl)carbamate
2680733-68-8
10g
$7373.0 2023-05-25

benzyl N-(6-chloro-4-hydroxypyridazin-3-yl)carbamate 関連文献

benzyl N-(6-chloro-4-hydroxypyridazin-3-yl)carbamateに関する追加情報

Research Brief on Benzyl N-(6-chloro-4-hydroxypyridazin-3-yl)carbamate (CAS: 2680733-68-8): Recent Advances and Applications

Benzyl N-(6-chloro-4-hydroxypyridazin-3-yl)carbamate (CAS: 2680733-68-8) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique pyridazine core and carbamate functional group, has shown promising potential in various therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and antimicrobial agents. The structural versatility of this compound allows for modifications that can enhance its pharmacological properties, making it a valuable candidate for drug discovery programs.

One of the most notable advancements in the study of benzyl N-(6-chloro-4-hydroxypyridazin-3-yl)carbamate is its application in the design of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Researchers have demonstrated that derivatives of this compound exhibit selective inhibition against specific kinase targets, offering a potential avenue for the development of targeted therapies. For instance, a recent study published in the Journal of Medicinal Chemistry highlighted the compound's ability to modulate the activity of tyrosine kinases, which are implicated in various oncogenic processes.

In addition to its role in kinase inhibition, benzyl N-(6-chloro-4-hydroxypyridazin-3-yl)carbamate has also been investigated for its antimicrobial properties. A 2023 study in the European Journal of Medicinal Chemistry reported that this compound, when incorporated into novel antimicrobial scaffolds, exhibited potent activity against a range of Gram-positive and Gram-negative bacteria. The study emphasized the compound's ability to disrupt bacterial cell wall synthesis, a mechanism that could be leveraged to combat antibiotic-resistant strains. These findings underscore the compound's potential as a lead structure for the development of next-generation antibiotics.

The synthetic pathways for benzyl N-(6-chloro-4-hydroxypyridazin-3-yl)carbamate have also been a focus of recent research. Optimizing the yield and purity of this compound is crucial for its large-scale production and subsequent application in drug development. A recent publication in Organic Process Research & Development detailed a novel, cost-effective synthesis route that employs green chemistry principles, reducing the environmental impact of the production process. This advancement not only enhances the compound's accessibility but also aligns with the growing demand for sustainable pharmaceutical manufacturing practices.

Looking ahead, the future of benzyl N-(6-chloro-4-hydroxypyridazin-3-yl)carbamate in pharmaceutical research appears promising. Ongoing studies are exploring its potential in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders. Furthermore, computational modeling and structure-activity relationship (SAR) studies are being employed to design more potent and selective derivatives. As the understanding of this compound's biological interactions deepens, it is expected to play an increasingly important role in the development of innovative therapeutics.

In conclusion, benzyl N-(6-chloro-4-hydroxypyridazin-3-yl)carbamate (CAS: 2680733-68-8) represents a versatile and valuable compound in the realm of chemical biology and drug discovery. Its applications in kinase inhibition, antimicrobial activity, and sustainable synthesis highlight its multifaceted potential. Continued research and development efforts are likely to uncover new therapeutic opportunities, solidifying its position as a key player in the pharmaceutical industry.

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